Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl-
Description
Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- (CAS: Not explicitly provided in evidence) is a trisubstituted phenol derivative. Its structure features a hydroxyl group on a benzene ring with a tert-butyl group (1,1-dimethylethyl) at the para (4th) position and methyl groups at the ortho (2nd, 6th) and meta (3rd) positions.
Properties
CAS No. |
70766-53-9 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-tert-butyl-2,3,6-trimethylphenol |
InChI |
InChI=1S/C13H20O/c1-8-7-11(13(4,5)6)9(2)10(3)12(8)14/h7,14H,1-6H3 |
InChI Key |
RYOYKAIHYPDPGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- typically involves the alkylation of phenol with tert-butyl and methyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the hydrogen atoms on the benzene ring.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- is often carried out in large-scale reactors. The process involves the continuous feeding of phenol, tert-butyl chloride, and methyl chloride into the reactor, along with the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used
Scientific Research Applications
Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of antioxidants, stabilizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-(1,1-dimethylethyl)-2,3,6-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzymes,
Comparison with Similar Compounds
Phenol, 2,4-Bis(1,1-Dimethylethyl)- (CAS 96-76-4)
- Structure : Two tert-butyl groups at positions 2 and 4.
- Properties: Higher hydrophobicity due to bulky tert-butyl groups, reducing water solubility compared to less substituted phenols. Electron-donating substituents decrease acidity (pKa ~12–13, estimated) compared to unsubstituted phenol (pKa ~10).
- Applications : Used as an antioxidant in polymers and stabilizers due to its ability to scavenge free radicals .
2,3,6-Trimethylphenol
- Properties :
- Lower molecular weight and reduced steric bulk compared to the target compound.
- Methyl groups moderately donate electrons, slightly decreasing acidity (pKa ~10.5–11).
- Contrast with Target Compound : The lack of a tert-butyl group diminishes hydrophobicity and thermal stability, limiting its use in high-temperature applications .
Phenol, 2,6-Bis(1,1-Dimethylethyl)-4-(1-Methylpropyl)- (CAS 17540-75-9)
- Structure : tert-Butyl groups at 2 and 6; sec-butyl (1-methylpropyl) at position 4.
- Properties :
- Enhanced steric shielding of the hydroxyl group due to three bulky substituents.
- Extremely low water solubility and high lipophilicity.
- Applications : Likely used as a stabilizer in fuels or lubricants due to its resistance to oxidation .
4-Tert-Butylphenol (CAS 98-54-4)
- Structure : Single tert-butyl group at position 4.
- Properties :
- Moderate hydrophobicity; pKa ~10.5.
- Less steric hindrance than the target compound.
- Applications : Precursor in resin production and surfactant synthesis .
Structural and Functional Analysis (Table 1)
| Compound Name | Substituents | Molecular Formula | CAS Number | Key Applications |
|---|---|---|---|---|
| Target Compound | 4-tert-butyl, 2,3,6-trimethyl | C₁₄H₂₂O | N/A | Antioxidants, polymers |
| Phenol, 2,4-bis(1,1-dimethylethyl)- | 2,4-di-tert-butyl | C₁₄H₂₂O | 96-76-4 | Polymer stabilizers |
| 2,3,6-Trimethylphenol | 2,3,6-trimethyl | C₉H₁₂O | N/A | Organic synthesis |
| Phenol, 2,6-bis(tert-butyl)-4-sec-butyl | 2,6-di-tert-butyl, 4-sec-butyl | C₁₈H₃₀O | 17540-75-9 | Fuel/lubricant stabilizers |
| 4-Tert-Butylphenol | 4-tert-butyl | C₁₀H₁₄O | 98-54-4 | Resins, surfactants |
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